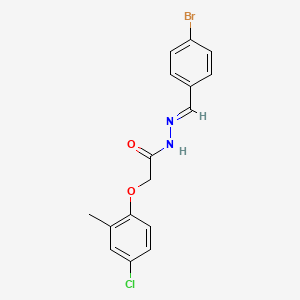
(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N’-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide” is a chemical compound . Unfortunately, there is not much information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a class of p-chloro-m-cresol Schiff bases was synthesized by reacting p-chloro-m-cresol with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. The resultant compound was treated with different aromatic furfural aldehydes to yield Schiff bases .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-4-bromo-N’-(3-chloro-2-hydroxybenzylidene)benzohydrazide, has been reported . The crystal structure was determined to be orthorhombic, with a molecular formula of C14H10BrClN2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-N’-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide” are not well-documented. The molecular weight of a similar compound, (E)-N-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide, is reported to be 395.68 .Scientific Research Applications
Antimicrobial Applications :
- A study by Fuloria et al. (2009) focused on synthesizing novel imines and thiazolidinones derived from related compounds, which were evaluated for antibacterial and antifungal activities. This research highlights the potential of such compounds in antimicrobial applications (Fuloria et al., 2009).
- Varshney, Husain, and Parcha (2014) developed a series of hydrazides with a focus on their antimicrobial profile, indicating the broader spectrum of applications in combating various bacterial infections (Varshney, Husain, & Parcha, 2014).
Nonlinear Optical Parameters :
- Research by Naseema et al. (2010) explored the nonlinear optical properties of hydrazone compounds, demonstrating their potential in optical device applications such as optical limiters and switches. This suggests the relevance of such compounds in the field of optics and photonics (Naseema et al., 2010).
Urease Inhibition :
- Sheng et al. (2015) studied two hydrazone compounds for their urease inhibitory activities. The compounds showed strong inhibitory effects, indicating potential applications in areas where urease activity needs to be controlled or moderated (Sheng et al., 2015).
Supramolecular Architectures :
- Khalid et al. (2021) conducted a study on pyridine-based hydrazone derivatives, focusing on their supramolecular architectures influenced by hydrogen bonding. This research provides insights into the role of such compounds in materials architecture and their interactions at the molecular level (Khalid et al., 2021).
Future Directions
The future directions for research on “(E)-N’-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to investigate its potential use in medical or industrial applications.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11-8-14(18)6-7-15(11)22-10-16(21)20-19-9-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWRIYCGWVFBV-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2471241.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2471242.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2471243.png)
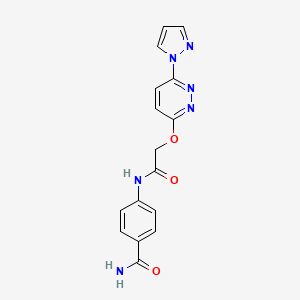
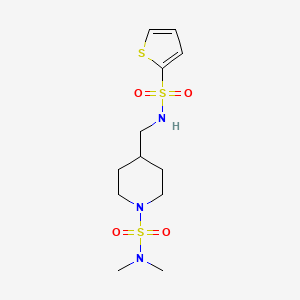
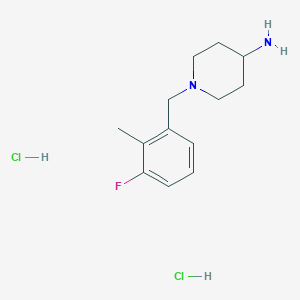
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2471250.png)
![N-[3-[(2-Chlorophenyl)sulfamoyl]-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2471252.png)
![N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2471254.png)
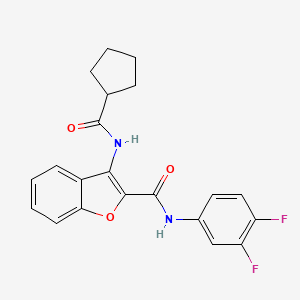
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2471257.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2471260.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)